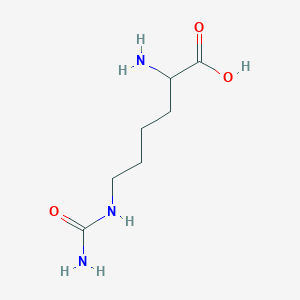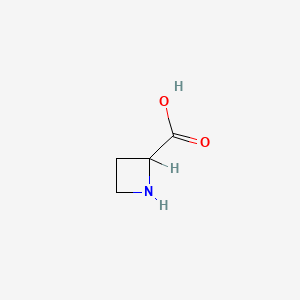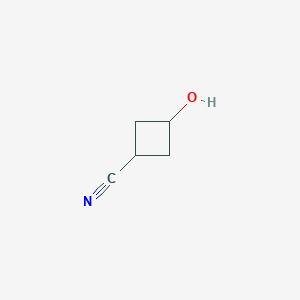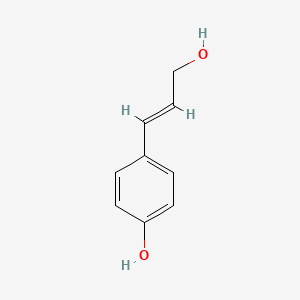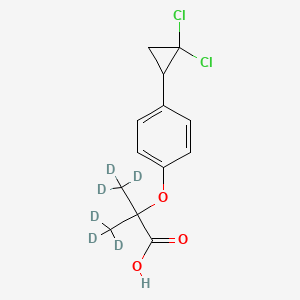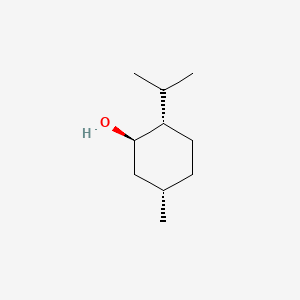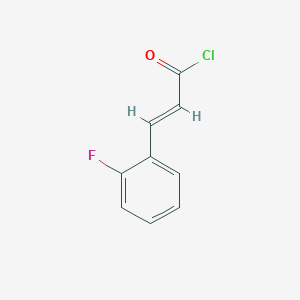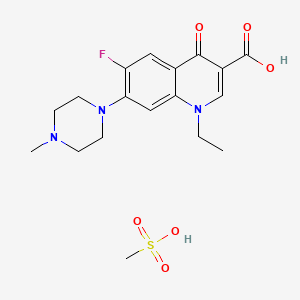
Pefloxacin mesylate
Overview
Description
Pegfilgrastim is a PEGylated form of the recombinant human granulocyte colony-stimulating factor (G-CSF) analog filgrastim. It is primarily used to stimulate the production of white blood cells (neutrophils) to reduce the risk of infection in patients undergoing chemotherapy . Pegfilgrastim has a longer half-life compared to filgrastim, allowing for less frequent dosing .
Scientific Research Applications
Pegfilgrastim has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to reduce the incidence of febrile neutropenia in patients undergoing chemotherapy, thereby improving their overall survival and quality of life . Pegfilgrastim is also used in research studies to understand the mechanisms of neutrophil production and function .
Mechanism of Action
Target of Action
Pefloxacin mesylate primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in the transcription and replication of bacterial DNA. DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
Mode of Action
The bactericidal action of this compound results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound disrupts the transcription and replication of bacterial DNA, thereby inhibiting cell division .
Biochemical Pathways
This compound affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it prevents the separation of replicated DNA, leading to strand breakage of the bacterial chromosome . This ultimately inhibits DNA replication and transcription, disrupting the normal life cycle of the bacteria .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract, and its elimination half-life ranges from 6.2 to 12.4 hours . It is metabolized in the liver and excreted mostly through renal and also biliary routes . This compound demonstrates high bioavailability and good penetration of tissue and body fluids . Altered plasma pharmacokinetics are observed in patients with liver insufficiency and in elderly patients, necessitating dosage adjustments .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by this compound leads to the prevention of bacterial DNA replication and transcription . This results in the bactericidal action of the drug, effectively killing the bacteria and treating the infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, interactions with other compounds at hepatic (e.g., theophylline and cimetidine) and gastrointestinal (e.g., antacids) sites can affect its action . Furthermore, the presence of liver insufficiency or age-related changes can alter the drug’s pharmacokinetics, necessitating dosage adjustments .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Pefloxacin mesylate plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By interfering with these enzymes, this compound prevents bacterial cell division and proliferation . The compound interacts with bacterial enzymes, proteins, and other biomolecules, disrupting their normal functions and leading to bacterial cell death .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting DNA replication and transcription, leading to cell death in bacteria . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal functions of bacterial enzymes and proteins . This disruption ultimately leads to the inhibition of bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for the supercoiling and relaxation of bacterial DNA, which are essential for DNA replication and transcription . By binding to these enzymes, this compound prevents them from performing their normal functions, leading to the inhibition of bacterial cell division and proliferation . This mechanism of action is crucial for the compound’s antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its antibacterial activity for extended periods . It can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including the inhibition of bacterial growth and proliferation . These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth and proliferation without causing significant adverse effects . At higher doses, this compound can cause toxic or adverse effects, including damage to the liver and kidneys . Threshold effects have been observed, where the compound’s effectiveness increases with higher doses up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its metabolism and excretion . The compound is metabolized in the liver, where it undergoes various chemical reactions, including oxidation and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound . The compound’s metabolites are then excreted through the kidneys and bile . These metabolic pathways are essential for the compound’s elimination from the body and its overall pharmacokinetics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . The compound is well absorbed by the oral route and is distributed to most organs and tissues, with higher concentrations observed in the liver, kidneys, and lungs . This compound is transported across cell membranes through passive diffusion and active transport mechanisms . Binding proteins and transporters, such as albumin, play a role in the compound’s distribution within the body . The compound’s localization and accumulation in specific tissues are crucial for its antibacterial activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound primarily localizes in the cytoplasm and nucleus of bacterial cells, where it interacts with DNA gyrase and topoisomerase IV . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of this compound is crucial for its ability to inhibit bacterial DNA replication and transcription, leading to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pegfilgrastim is synthesized by covalently attaching a polyethylene glycol (PEG) moiety to the N-terminus of filgrastim. The PEGylation process involves the reaction of filgrastim with a PEG reagent under controlled conditions. The PEGylation reaction is typically carried out in an aqueous buffer at a specific pH and temperature to ensure optimal conjugation efficiency .
Industrial Production Methods: The industrial production of pegfilgrastim involves recombinant DNA technology to produce filgrastim in bacterial cells, followed by PEGylation. The process includes fermentation, purification, PEGylation, and final purification steps to obtain the desired product with high purity and activity .
Chemical Reactions Analysis
Types of Reactions: Pegfilgrastim undergoes various chemical reactions, including oxidation, reduction, and substitution. The PEGylation process itself is a form of substitution reaction where the PEG moiety is attached to the protein .
Common Reagents and Conditions: Common reagents used in the PEGylation process include succinimide derivatives of polyethylene glycol. The reaction conditions typically involve a controlled pH and temperature to ensure efficient conjugation .
Major Products Formed: The major product formed from the PEGylation reaction is pegfilgrastim, which is a conjugate of filgrastim and polyethylene glycol. The PEGylation process enhances the stability and half-life of the protein, making it more suitable for therapeutic use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pegfilgrastim include filgrastim, lipegfilgrastim, and other G-CSF analogs .
Comparison: Compared to filgrastim, pegfilgrastim has a longer half-life and requires less frequent dosing, making it more convenient for patients . Lipegfilgrastim is another PEGylated form of filgrastim with an even longer half-life than pegfilgrastim . The unique advantage of pegfilgrastim lies in its balance between efficacy and dosing convenience, making it a preferred choice for many patients undergoing chemotherapy .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pefloxacin mesylate involves the reaction of Pefloxacin with methanesulfonic acid to form the mesylate salt.", "Starting Materials": [ "Pefloxacin", "Methanesulfonic acid", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Pefloxacin is dissolved in water and sodium hydroxide is added to adjust the pH to 9-10.", "Methanesulfonic acid is added dropwise to the solution while stirring at room temperature.", "The resulting mixture is stirred for 1 hour at room temperature.", "The precipitate is filtered and washed with water.", "The product is dissolved in ethanol and the solution is filtered.", "The solvent is removed under reduced pressure to obtain Pefloxacin mesylate as a white solid." ] } | |
CAS No. |
208265-92-3 |
Molecular Formula |
C27H46N4O19 |
Molecular Weight |
730.7 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)/t10-,12+,13-,14-,16+,17-,18-,19-,20+,21-,22-,24+,27-/m1/s1 |
InChI Key |
GAQMWPRWVIGRRV-IVDGIBIRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
Related CAS |
70458-92-3 (Parent) |
solubility |
Water-soluble |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



